Cyheptropine
Description
Cyheptropine is an investigational antiarrhythmic agent classified chemically as a dibenzo[a,d]cycloheptene-5-carboxylic acid tropan-3α-yl ester derivative . Its molecular structure comprises a bicyclic dibenzocycloheptene ring system esterified to a tropane moiety, conferring both lipophilic and ion-channel-modulating properties. This compound is under development for managing ventricular arrhythmias, with preclinical studies suggesting its ability to stabilize cardiac electrical activity by targeting multiple ion channels, including potassium and sodium channels .
Properties
CAS No. |
602-40-4 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxylate |
InChI |
InChI=1S/C24H27NO2/c1-25-18-12-13-19(25)15-20(14-18)27-24(26)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3/t18-,19+,20? |
InChI Key |
NAWCPJNPSJBJGQ-YOFSQIOKSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Tropane-Based Derivatives
Cyheptropine shares structural similarities with other tropane-ester derivatives, such as Atropine and Ipratropium. However, its dibenzocycloheptene backbone distinguishes it from these muscarinic antagonists.
Functional Analogues: Antiarrhythmic Agents
This compound is compared below with two functionally similar antiarrhythmic agents: Ambasilide (Class III) and Adekalant (IKr blocker).
*Ambasilide demonstrated efficacy in Phase III trials but was discontinued due to hepatic toxicity .
Mechanistic and Pharmacodynamic Contrasts
Multi-Channel vs. Selective Blockade
This compound’s multi-channel activity contrasts with Adekalant’s selective IKr inhibition. While Adekalant prolongs cardiac repolarization by blocking the hERG channel, this compound’s broader ion-channel modulation may reduce proarrhythmic risks associated with selective blockade . However, this multi-target approach complicates dose optimization and increases the risk of off-target effects, such as CNS penetration due to its lipophilic structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
